

Physicochemical Properties of Substituted Benzenesulfonic Acids: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-(Dipropylamino)-4-methoxybenzenesulfonic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted benzenesulfonic acids. These aromatic sulfonic acids are of significant interest in medicinal chemistry and drug development due to their strong acidic nature and their role as key structural motifs in a variety of therapeutic agents. Understanding their physicochemical properties is paramount for predicting their behavior in biological systems, optimizing drug delivery, and designing novel therapeutics.

Quantitative Physicochemical Data

The introduction of various substituents onto the benzene ring of benzenesulfonic acid profoundly influences its physicochemical characteristics. The following tables summarize key quantitative data for a selection of substituted benzenesulfonic acids, facilitating a comparative analysis of their properties.

Table 1: Acidity (pKa) and Lipophilicity (logP) of Substituted Benzenesulfonic Acids

Compound	Substituent	CAS Number	pKa	logP
Benzenesulfonic acid	-H	98-11-3	-2.8[1][2][3], -6.5[4]	-1.2
p-Toluenesulfonic acid	4-CH ₃	104-15-4	-1.34[5], -2.58[3]	0.9[5], 0.41[6][7]
4-Chlorobenzenesulfonic acid	4-Cl	98-66-8	~-2.0[8], -0.83 (Predicted)[9][10]	-
4-Nitrobenzenesulfonic acid	4-NO ₂	138-42-1	-1.38 (Predicted) [11][12], -7.23[12]	2.4455[11]
Sulfanilic acid	4-NH ₂	121-57-3	3.23[13], 3.24[8]	-2.3[8]
Metanilic acid	3-NH ₂	121-47-1	3.73[14], 3.74[15]	-0.2[16]
4-Hydroxybenzenesulfonic acid	4-OH	98-67-9	9.11[14][17][18]	0.639[19], 0.41[18]

Table 2: Solubility and Thermal Properties of Substituted Benzenesulfonic Acids

Compound	Substituent	Melting Point (°C)	Boiling Point (°C)	Aqueous Solubility
Benzenesulfonic acid	-H	44 (hydrate), 51 (anhydrous)[1]	190[1]	Soluble[1][20]
p-Toluenesulfonic acid	4-CH ₃	106-107[3][6]	140 @ 20 mmHg[5][21]	67 g/100 mL[21]
4-Chlorobenzenesulfonic acid	4-Cl	102[9][10]	149 @ 22 mmHg[9][10]	Very faint turbidity[9][10]
4-Nitrobenzenesulfonic acid	4-NO ₂	105-112[11][22][23]	-	476 g/L at 100.5 °C[11][22][23]
Sulfanilic acid	4-NH ₂	288 (decomposes) [13][24]	-	12.51 g/L[24]
Metanilic acid	3-NH ₂	>300 (decomposes) [15]	-	< 1 mg/mL at 22 °C[15][25][26]
4-Hydroxybenzenesulfonic acid	4-OH	52[14][18]	-	Soluble[17][27]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail the methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise method for determining the acid dissociation constant (pKa) of a substance.[15]

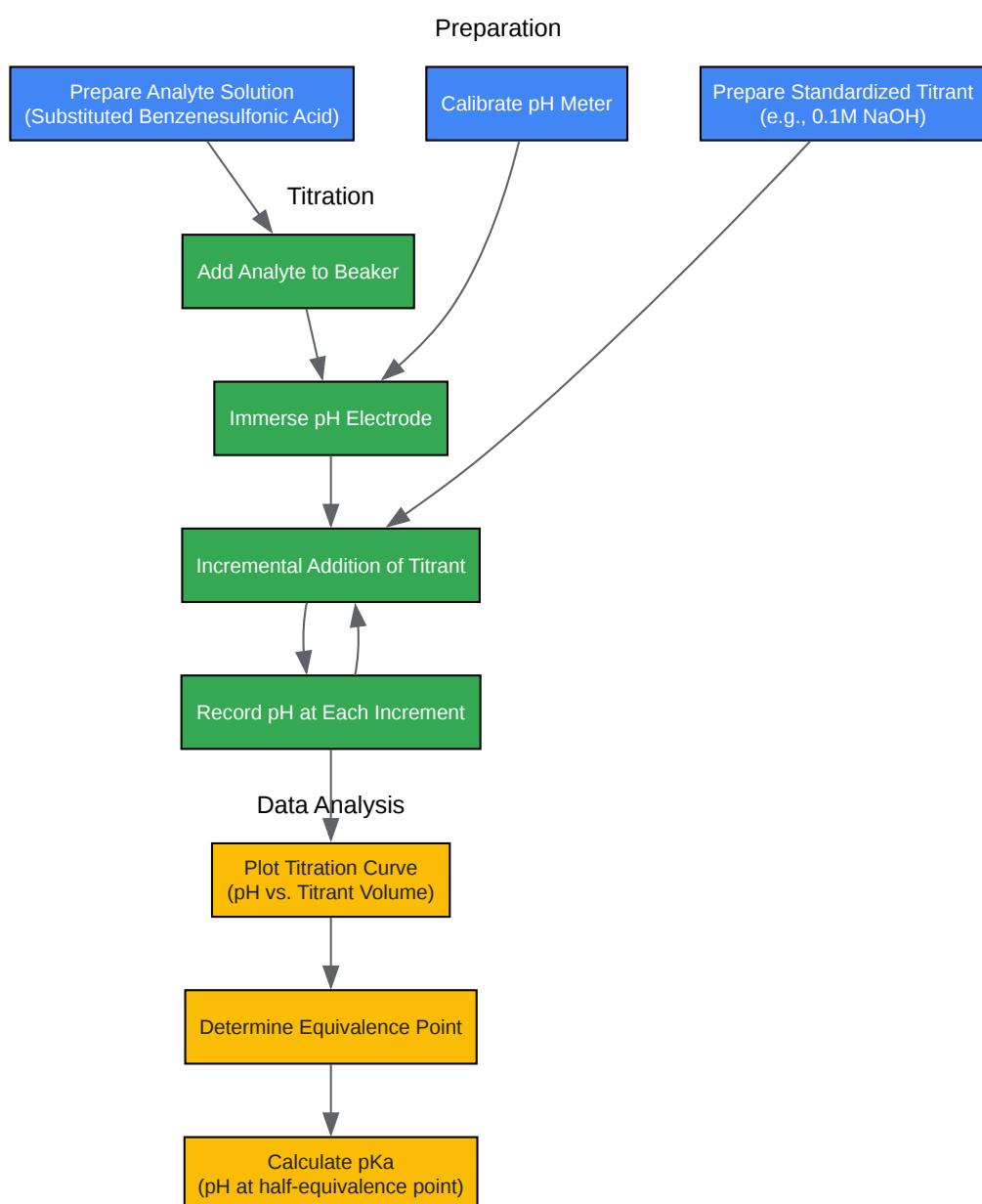
Principle: A solution of the benzenesulfonic acid derivative is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the acid has been neutralized.[16]

Detailed Methodology:

- Preparation of Solutions:
 - Prepare a standard solution of the benzenesulfonic acid derivative of a known concentration (e.g., 1 mM) in deionized water.[13][16]
 - Prepare a standardized titrant solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).
 - Prepare a solution to maintain constant ionic strength, such as 0.15 M Potassium Chloride (KCl).[13][16]
- Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13]
- Titration Procedure:
 - Place a known volume (e.g., 20 mL) of the benzenesulfonic acid solution into a beaker with a magnetic stirrer.[13]
 - Add the ionic strength adjusting solution.
 - Immerse the calibrated pH electrode into the solution.
 - Add the NaOH titrant in small, precise increments, recording the pH value after each addition.
 - Continue the titration until the pH stabilizes at a high value (e.g., pH 12-12.5), indicating the completion of the reaction.[13]
- Data Analysis:

- Plot the measured pH values against the volume of NaOH added to generate a titration curve.
- Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.
- The pKa is equal to the pH at the half-equivalence point.
- Perform the titration in triplicate to ensure reproducibility.[\[13\]](#)

Potentiometric Titration Workflow for pKa Determination

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Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and often considered the "gold standard" for the experimental determination of the partition coefficient (logP).[\[28\]](#)

Principle: A known amount of the substituted benzenesulfonic acid is partitioned between two immiscible solvents, typically n-octanol and water, until equilibrium is reached. The concentrations of the compound in each phase are then measured, and the logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Detailed Methodology:

- Preparation of Solvents:
 - Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This ensures that the volume of each phase does not change during the experiment.
- Sample Preparation:
 - Prepare a stock solution of the test compound in one of the pre-saturated solvents. The initial concentration should be chosen to be within the linear range of the analytical method used for quantification.
- Partitioning:
 - In a separatory funnel or a suitable vial, combine known volumes of the pre-saturated n-octanol and water.
 - Add a known amount of the test compound stock solution.
 - Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.
 - Allow the mixture to stand undisturbed until the two phases have completely separated.
- Phase Separation and Quantification:

- Carefully separate the n-octanol and aqueous phases.
- Determine the concentration of the test compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation of logP:
 - Calculate the partition coefficient (P) using the formula: $P = [\text{Concentration in n-octanol}] / [\text{Concentration in aqueous phase}]$
 - The logP is then calculated as the base-10 logarithm of P: $\log P = \log_{10}(P)$
 - For ionizable compounds like benzenesulfonic acids, the experiment should be conducted at a pH where the compound is in its neutral form, or the distribution coefficient (logD) at a specific pH is determined.

Shake-Flask Method for logP Determination

Preparation



Partitioning

Combine solvents and analyte

Shake to reach equilibrium

Allow phases to separate

Analysis

Separate aqueous and octanol phases

Quantify analyte concentration in each phase (e.g., HPLC, UV-Vis)

Calculate logP

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Caption: Workflow for the shake-flask method to determine logP.

Determination of logP by High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and efficient alternative to the shake-flask method for estimating logP values.[\[28\]](#)

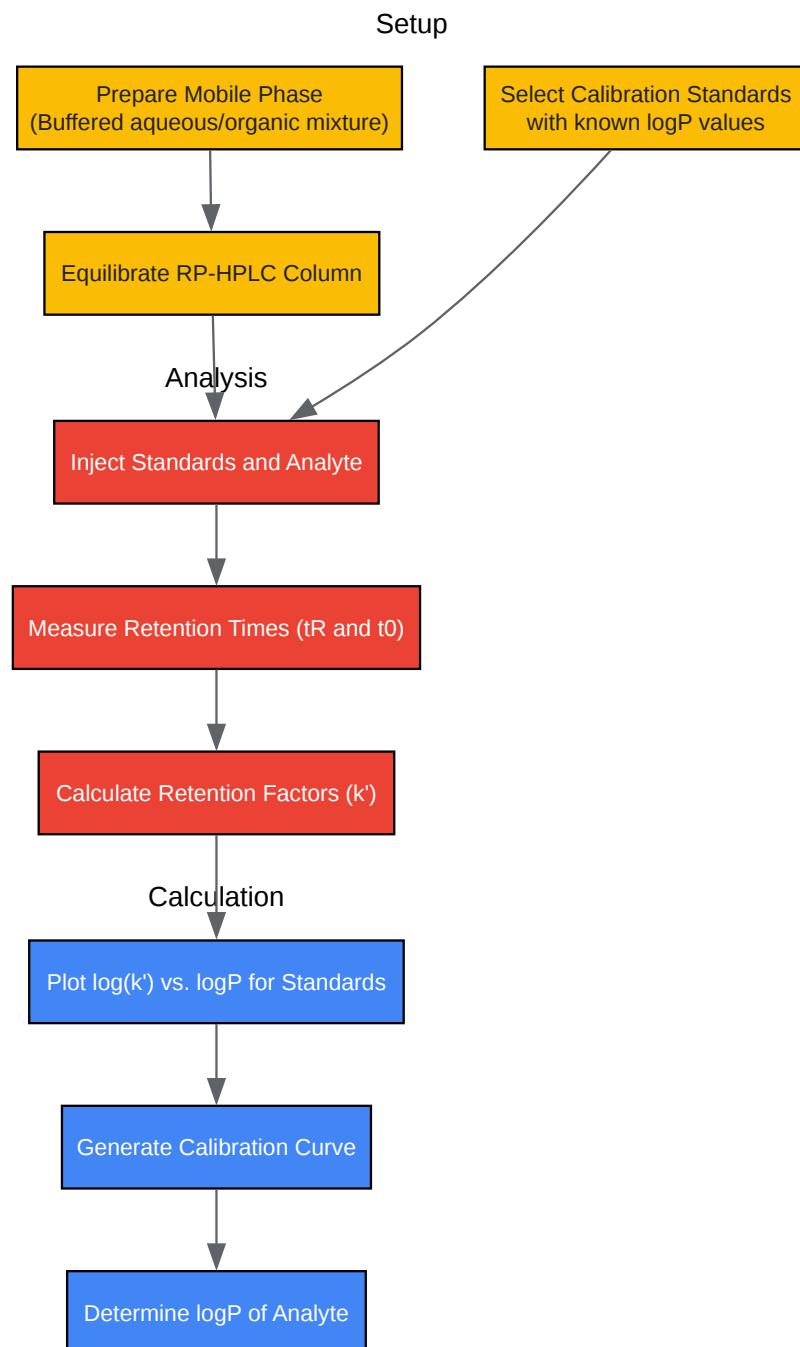
Principle: The method is based on the correlation between the retention time of a compound on a nonpolar stationary phase (e.g., C18) and its lipophilicity. A series of standard compounds with known logP values are used to create a calibration curve by plotting their retention factors (k') against their logP values. The logP of the unknown compound is then determined by measuring its retention factor under the same chromatographic conditions and interpolating from the calibration curve.

Detailed Methodology:

- **Instrumentation and Columns:**
 - An HPLC system equipped with a UV detector and a reversed-phase column (e.g., C18) is required.
- **Mobile Phase:**
 - The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). For ionizable compounds, the pH of the aqueous phase is controlled to ensure the compound is in its neutral form.
- **Calibration Standards:**
 - Select a series of standard compounds with a range of known logP values that bracket the expected logP of the test compound.
- **Chromatographic Analysis:**
 - Inject the standard compounds and the test compound onto the HPLC column under isocratic elution conditions.

- Record the retention time (t_R) for each compound and the dead time (t_0), which is the retention time of a non-retained compound.
- Calculation of Retention Factor (k'):
 - Calculate the retention factor for each compound using the formula: $k' = (t_R - t_0) / t_0$
- Data Analysis:
 - Plot the logarithm of the retention factor ($\log k'$) for the standard compounds against their known $\log P$ values.
 - Perform a linear regression analysis to obtain the equation of the calibration curve.
 - Using the measured $\log k'$ of the test compound, calculate its $\log P$ value from the regression equation.

HPLC-based logP Determination Workflow

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Caption: Workflow for determining logP using the HPLC method.

Signaling Pathways and Molecular Interactions

Substituted benzenesulfonates play a crucial role in drug design, often by acting as antagonists for specific receptors, thereby modulating cellular signaling.

Adenosine Receptor Antagonism

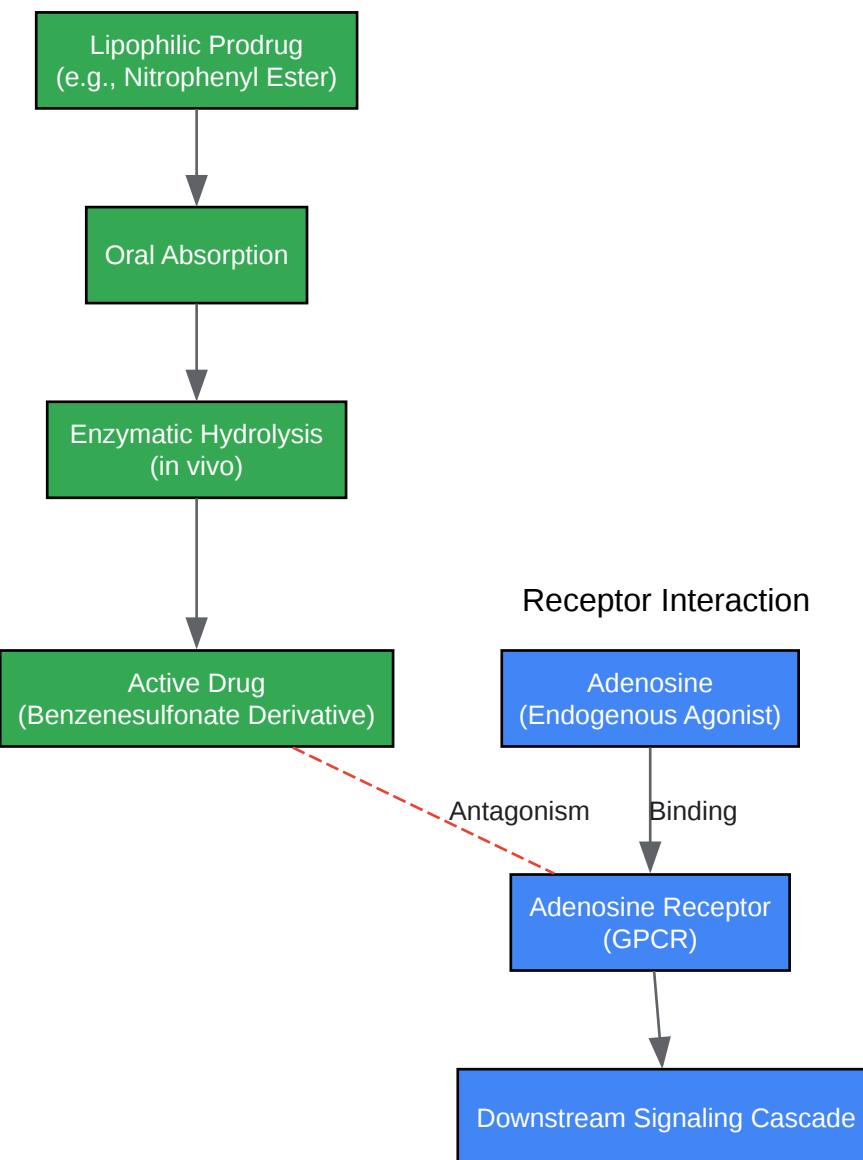
A notable example is the involvement of sulfophenylxanthine derivatives as antagonists for adenosine receptors. Adenosine is a ubiquitous signaling molecule that exerts its effects through four G protein-coupled receptor subtypes: A₁, A_{2a}, A_{2e}, and A₃. These receptors are involved in a wide array of physiological processes, making them attractive drug targets.

Xanthine-based compounds bearing a phenylsulfonate group have been identified as potent adenosine receptor antagonists.^[29] However, the highly acidic nature of the sulfonic acid group leads to a negative charge at physiological pH, which can limit their ability to cross cell membranes and thus reduce their oral bioavailability.^[29] To address this, a prodrug approach can be employed where the sulfonic acid is masked as a more lipophilic ester, such as a nitrophenyl ester. This allows the compound to be absorbed, and subsequent enzymatic hydrolysis in the body releases the active sulfonate-containing drug.^[29]

The following diagram illustrates the general principle of a substituted benzenesulfonate derivative acting as an antagonist at an adenosine receptor, and the prodrug strategy to enhance its delivery.

Benzenesulfonate Derivative as an Adenosine Receptor Antagonist

Prodrug Delivery

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Caption: Prodrug strategy for adenosine receptor antagonism.

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